![molecular formula C23H19F3N6O2S B2509821 N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-03-1](/img/structure/B2509821.png)

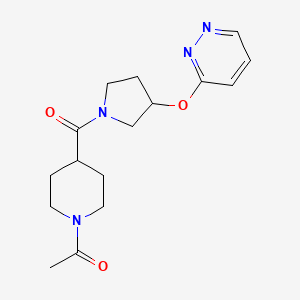

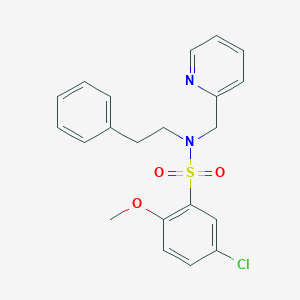

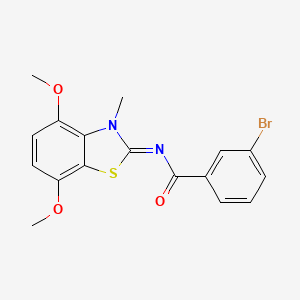

N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organo-fluorine chemistry, particularly compounds containing fluorine, plays a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group (-CF₃) is one such fluorine-containing functional group that has attracted attention due to its diverse pharmacological activities.

Pharmacological Activities and Applications

Now, let’s explore the unique applications of this compound:

a. Anticancer Potential: The trifluoromethyl group has been associated with anticancer properties. Researchers have investigated its role in inhibiting specific enzymes or pathways involved in cancer cell growth. Further studies are needed to explore its potential as an anticancer agent.

b. Anti-Infective Agents: Given the increasing prevalence of drug-resistant pathogens, novel anti-infective agents are crucial. The compound’s structure suggests potential interactions with biological targets, making it a candidate for antimicrobial or antiparasitic drug development.

c. Enzyme Inhibitors: The trifluoromethyl group can modulate enzyme activity. Researchers may explore its inhibitory effects on specific enzymes, such as proteases or kinases, to develop enzyme-targeted therapies.

d. CNS Disorders: Compounds with fluorine-containing groups often exhibit improved blood-brain barrier penetration. Investigating the compound’s effects on central nervous system (CNS) disorders (e.g., neurodegenerative diseases) could be promising.

e. Metabolic Disorders: Considering the compound’s structural features, it may interact with metabolic pathways. Research into its effects on metabolic disorders (e.g., diabetes, obesity) could yield valuable insights.

f. Molecular Imaging: Fluorine-containing compounds are commonly used in positron emission tomography (PET) imaging. Researchers might explore the compound’s suitability as a PET tracer for specific receptors or biomarkers.

g. Chemical Biology: The trifluoromethyl group’s unique properties make it an attractive tool for chemical biology studies. Researchers can use it to probe protein-ligand interactions or cellular processes.

h. Agrochemicals: Fluorinated compounds often find applications in crop protection. Investigating the compound’s herbicidal or fungicidal properties could be relevant.

Aathira Sujathan Nair et al. (2022). FDA-Approved Trifluoromethyl Group-Containing

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to targetcalcitonin gene-related peptide (CGRP) receptors . These receptors are located on the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .

Mode of Action

It can be inferred from the structure and the known targets that it may act as aCGRP receptor antagonist . This means it likely binds to these receptors, preventing CGRP from exerting its effects and thus potentially reducing pain signals.

Biochemical Pathways

Given its potential role as a cgrp receptor antagonist , it may influence the pain signaling pathways in the body. By blocking CGRP receptors, it could disrupt the normal functioning of these pathways, leading to a reduction in pain signals.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. The presence of a trifluoromethyl group in the compound might influence its pharmacokinetic properties, as organofluorine compounds are known for their potent electron-withdrawing properties and considerable hydrophobic surface area .

Result of Action

Based on its potential role as a cgrp receptor antagonist , it may lead to a reduction in pain signals at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-[2-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N6O2S/c24-23(25,26)16-8-4-5-9-17(16)28-20(33)14-35-21-11-10-18-29-30-19(32(18)31-21)12-13-27-22(34)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJNXOBGMRFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)